molecular formula C13H19NO4 B1580736 Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-37-0

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1580736
CAS No.: 2386-37-0
M. Wt: 253.29 g/mol
InChI Key: KKBICYRCYZAPRF-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: This involves the condensation of appropriate precursors under controlled conditions to form the desired compound.

  • Cyclization Reaction: Cyclization reactions can be employed to form the pyrrole ring structure.

  • Esterification: The esterification process can be used to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known by its molecular formula C13H19NO4C_{13}H_{19}NO_4, is an organic compound with a variety of applications, particularly in the synthesis of other compounds . It is also known as 2-ethoxycarbonyl-3,5-dimethyl-4-methoxycarbonylethylpyrrole .

Chemical Properties and Structure

The compound has a molecular weight of 253.29 g/mol . Key identifiers include its PubChem CID (291754), IUPAC name (ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate), InChI, InChIKey (KKBICYRCYZAPRF-UHFFFAOYSA-N), and SMILES (CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C) .

Synonyms

This compound is also known by several synonyms :

  • 2386-37-0
  • This compound
  • ethyl 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate
  • MFCD00030381
  • 2-ethoxycarbonyl-3,5-dimethyl-4-methoxycarbonylethylpyrrole
  • NSC-157283
  • SB62677
  • s10617
  • DS-10957
  • SMR000069148
  • SY106278
  • DB-124815
  • CS-0151851
  • SR-01000389006
  • SR-01000389006-1
  • METHYL 2,4-DIMETHYL-5-(ETHOXYCARBONYL)-3-PYRROLEPROPIONATE
  • This compound #
  • Ethyl4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • 1H-Pyrrole-3-propanoic acid, 5-(ethoxycarbonyl)-2,4-dimethyl-, methyl ester
  • 3,5-Dimethyl-4-(2-methoxycarbonyl-ethyl)-1H-pyrrole-2-carboxylic acid ethyl ester
  • 3,5-Dimethyl-4-(2-methoxycarbonylethyl)-1H-pyrrole-2-carboxylic acid ethyl ester
  • 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Synthesis of Pyrrole Derivatives

This compound can be used in the synthesis of complex molecules with potential antimicrobial applications . Pyrrole derivatives are synthesized through reactions like cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation . For example, the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives involves several steps using similar pyrrole intermediates .

Pharmaceutical Research

Pyrrole derivatives are known for their diverse biological and pharmacological applications . They have been explored for various activities, such as antibacterial, antifungal, and anticancer properties . The presence of a pyrrole scaffold in a molecule often contributes to its biological activity .

Related Compounds

Mechanism of Action

The mechanism by which Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-(3-methoxy-3-oxopropyl)benzoate

  • Ethyl 4-(3-methoxy-3-oxopropyl)pyrrole-2-carboxylate

  • Ethyl 4-(3-methoxy-3-oxopropyl)pyrrole-3-carboxylate

Uniqueness: Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific structural features, such as the presence of the dimethyl group and the pyrrole ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in photodynamic therapy.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • IUPAC Name : this compound

Structure

The compound features a pyrrole ring substituted with various functional groups, contributing to its biological activity. The presence of methoxy and oxo groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that it is effective against a range of bacterial and fungal pathogens:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Photodynamic Therapy Applications

The compound's structure allows it to function as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to induce cell death in targeted tissues when exposed to specific wavelengths of light. This compound has shown promise in preclinical studies for treating tumors with reduced side effects compared to traditional therapies.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 25 µM against MCF-7 cells after 48 hours of exposure, indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the effectiveness against Staphylococcus aureus.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-18-13(16)12-8(2)10(9(3)14-12)6-7-11(15)17-4/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBICYRCYZAPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303187
Record name Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386-37-0
Record name 2386-37-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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